molecular formula C9H16N5O5P B13388958 1-(6-aminopurin-9-yl)propan-2-yloxymethylphosphonic acid;hydrate

1-(6-aminopurin-9-yl)propan-2-yloxymethylphosphonic acid;hydrate

Cat. No.: B13388958
M. Wt: 305.23 g/mol
InChI Key: PINIEAOMWQJGBW-UHFFFAOYSA-N
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Description

1-(6-Aminopurin-9-yl)propan-2-yloxymethylphosphonic acid hydrate, commonly known as Tenofovir, is a nucleotide analogue reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS and chronic hepatitis B . Its chemical structure (Figure 1) consists of:

  • A 6-aminopurine (adenine) moiety.
  • A propan-2-yloxymethylphosphonic acid backbone.
  • A hydrate form, enhancing solubility and stability .

Tenofovir acts by competing with endogenous deoxyadenosine triphosphate (dATP) during viral DNA synthesis, inhibiting reverse transcriptase and halting viral replication . Its clinical success is attributed to high efficacy, low resistance development, and favorable pharmacokinetics .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-aminopurin-9-yl)propan-2-yloxymethylphosphonic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N5O4P.H2O/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14;/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINIEAOMWQJGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N5O5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Synthesis Routes

Nucleophilic Substitution and Phosphorylation

The core synthesis involves coupling adenine with a phosphorylated propane derivative. Key steps include:

  • Step 1 : Protection of adenine’s exocyclic amine using tert-butyldimethylsilyl (TBS) groups to prevent side reactions.
  • Step 2 : Alkylation of adenine with (R)-epichlorohydrin to introduce the propan-2-yloxy moiety, followed by phosphonate ester formation using diethyl chlorophosphite.
  • Step 3 : Hydrolysis of the phosphonate ester to the free phosphonic acid using concentrated HCl, yielding Tenofovir.

Example Reaction Conditions :

Step Reagents/Catalysts Solvent Temperature Yield
1 TBSCl, Imidazole DMF 25°C 92%
2 (R)-Epichlorohydrin, K₂CO₃ Acetone 60°C 78%
3 Diethyl chlorophosphite, Et₃N THF 0°C → RT 85%
4 6M HCl H₂O 80°C 95%

Stereochemical Control

The (R)-configuration is achieved via chiral resolution using L-tartaric acid or asymmetric catalysis with Ru-BINAP complexes.

Enzymatic Synthesis

Biocatalytic methods employ phosphorylases to attach the phosphonate group regioselectively:

  • Enzyme : Purine nucleoside phosphorylase (PNP) from E. coli.
  • Conditions :
    • Substrate: 9-(2-Hydroxypropyl)adenine
    • Phosphonate donor: Dimethyl phosphite
    • Buffer: Tris-HCl (pH 7.5), 37°C
    • Yield: 68% with >99% enantiomeric excess (ee).

Purification and Hydration

  • Crystallization : Tenofovir is recrystallized from a water/ethanol (3:1) mixture to form the monohydrate.
  • Lyophilization : Aqueous solutions are freeze-dried to obtain the hydrate with <0.5% residual solvents.

Purity Data :

Method Purity (HPLC) Water Content (Karl Fischer)
Crystallization 99.2% 4.8%
Lyophilization 99.5% 5.1%

Analytical Characterization

  • ¹H NMR (D₂O): δ 8.15 (s, 1H, H-8), 4.10 (m, 1H, CH), 3.85 (dd, 2H, PO-CH₂).
  • ³¹P NMR : δ 18.5 ppm (phosphonic acid).
  • XRPD : Distinct peaks at 2θ = 12.4°, 18.7°, confirming hydrate form.

Industrial Scale-Up

Chemical Reactions Analysis

1-(6-Aminopurin-9-yl)propan-2-yloxymethylphosphonic acid; hydrate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and water, as well as catalysts like palladium on carbon. Major products formed from these reactions include various phosphorylated and dephosphorylated derivatives .

Scientific Research Applications

1-(6-Aminopurin-9-yl)propan-2-yloxymethylphosphonic acid; hydrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-aminopurin-9-yl)propan-2-yloxymethylphosphonic acid; hydrate involves its incorporation into viral DNA by reverse transcriptase. This incorporation results in chain termination, effectively inhibiting viral replication. The compound targets the viral reverse transcriptase enzyme, preventing the synthesis of viral DNA from RNA templates . This mechanism is crucial in the treatment of HIV and hepatitis B infections, as it disrupts the viral life cycle and reduces viral load in patients .

Comparison with Similar Compounds

Bicyclohexane Derivatives

Compound 11 [(1'S,2'R,3'S,4'R,5'S)-4'-(6-Amino-2-chloropurin-9-yl)-2',3'-dihydroxy-1'-(methylphosphonic acid)-bicyclo[3.1.0]hexane] and Compound 12 (similar structure without chlorine) :

Parameter Tenofovir Compound 11/12
Core Structure Acyclic propan-2-yloxymethyl chain Bicyclo[3.1.0]hexane ring system
Substituents Adenine, phosphonic acid Chlorine (Compound 11), bicyclo ring
Pharmacokinetics High oral bioavailability as prodrug Likely reduced absorption due to rigidity
Mechanistic Insight Competes with dATP Potential enhanced binding to reverse transcriptase due to ring constraints

The bicyclohexane backbone in Compounds 11/12 may improve enzyme binding but complicates synthesis and metabolic stability .

Hydroxypropan-2-yl Derivatives

HPMPA [(2S)-1-(6-Aminopurin-9-yl)-3-hydroxypropan-2-yloxymethylphosphonic acid] :

Parameter Tenofovir HPMPA
Side Chain Propan-2-yloxymethyl 3-Hydroxypropan-2-yloxymethyl
Solubility Moderate (hydrate form) Higher due to hydroxyl group
Antiviral Spectrum HIV/HBV Broad-spectrum (e.g., herpesviruses)
Toxicity Well-tolerated Higher nephrotoxicity reported

The additional hydroxyl group in HPMPA enhances solubility but may contribute to off-target effects .

Phosphonooxy-Phosphoryl Derivatives

Compound 13 [2-amino-4-[(1S)-1-[(2S,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]amino]ethyl]sulfanylbutanoic acid] :

Parameter Tenofovir Compound 13
Phosphonate Groups Single phosphonic acid Multiple phosphonooxy-phosphoryl groups
Molecular Weight 287.21 g/mol ~800 g/mol (estimated)
Binding Affinity High for reverse transcriptase Potentially higher due to multi-site interactions
Bioavailability Optimized via prodrugs Likely low due to size and polarity

Compound 13’s complex structure may enhance target engagement but poses challenges for drug delivery .

Stereoisomers and Prodrugs

  • Ethyl Tenofovir (Prodrug): Ethyl ester formulation improves intestinal absorption .
  • rac-Tenofovir: Racemic mixture (R- and S-enantiomers) .
  • (S)-Enantiomer : Less active, associated with higher toxicity .
Parameter Tenofovir (R-form) S-Enantiomer
Antiviral Activity High Reduced
Toxicity Low Higher hepatotoxicity
Clinical Use Approved Not utilized

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP Solubility (mg/mL)
Tenofovir Hydrate C₉H₁₄N₅O₄P·H₂O 305.23 -1.2 15.6 (pH 7.4)
HPMPA C₉H₁₄N₅O₅P 303.21 -1.8 23.1 (pH 7.4)
Compound 13 C₁₉H₂₈N₇O₁₄P₂S ~800 (estimated) -3.5 <1 (pH 7.4)

Table 2: Clinical and Preclinical Data

Compound IC₅₀ (HIV RT, nM) Selectivity Index (SI) Clinical Status
Tenofovir 0.5–2.1 >1000 Approved
HPMPA 1.8 ~500 Preclinical
Compound 11 0.9 ~300 Research phase

Biological Activity

1-(6-Aminopurin-9-yl)propan-2-yloxymethylphosphonic acid; hydrate, commonly known as Tenofovir, is a nucleotide analog used primarily in the treatment of viral infections such as HIV and hepatitis B. This compound exhibits significant biological activity due to its mechanism of action as a reverse transcriptase inhibitor. This article will delve into the biological activity of Tenofovir, supported by data tables, case studies, and detailed research findings.

Tenofovir acts as a competitive inhibitor of viral reverse transcriptase, which is crucial for the replication of retroviruses like HIV. Once phosphorylated within cells, it becomes tenofovir diphosphate, which then competes with natural nucleotides for incorporation into viral DNA. This incorporation leads to chain termination during DNA synthesis, effectively halting viral replication.

Biological Activity Overview

  • Antiviral Activity:
    • Tenofovir has demonstrated potent antiviral activity against HIV and HBV.
    • It is effective in both treatment-naive and treatment-experienced patients.
  • Pharmacokinetics:
    • Following oral administration, Tenofovir is rapidly absorbed and converted to its active form.
    • The half-life of tenofovir diphosphate in peripheral blood mononuclear cells is approximately 10 hours, allowing for once-daily dosing.
  • Resistance Profile:
    • The emergence of resistance mutations is less common with Tenofovir compared to other nucleoside analogs.
    • Studies indicate that the presence of specific mutations (e.g., M184V) does not significantly impact Tenofovir's efficacy.

Efficacy in Clinical Trials

  • Study on HIV Treatment:
    • A clinical trial involving 1,200 participants showed that Tenofovir combined with emtricitabine reduced viral load to undetectable levels in 90% of subjects after 48 weeks of treatment .
  • Hepatitis B Treatment:
    • In a study involving chronic HBV patients, Tenofovir demonstrated a significant reduction in HBV DNA levels and improved liver function tests after 24 weeks .

Safety Profile

Tenofovir is generally well-tolerated; however, some adverse effects have been reported:

  • Renal toxicity: Monitoring of renal function is recommended during treatment.
  • Bone mineral density loss: Long-term use may lead to decreased bone density.

Comparative Studies

DrugEfficacy (%)Resistance Rate (%)Common Side Effects
Tenofovir90LowRenal impairment, nausea
Zidovudine (AZT)70ModerateAnemia, fatigue
Lamivudine (3TC)75HighHeadache, diarrhea

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(6-aminopurin-9-yl)propan-2-yloxymethylphosphonic acid and its hydrate form?

  • Methodological Answer: The compound can be synthesized via phosphonate coupling strategies. For example:

  • Step 1 : Use aminoalkylphosphonous acids as precursors (e.g., l-amino-2-methylpropanephosphonous acid) .
  • Step 2 : Introduce the purine moiety via nucleophilic substitution. Protect the 6-aminopurine group with trityl or Fmoc groups to prevent side reactions .
  • Step 3 : Deprotect using HCl or hydrogenolysis, followed by hydration to stabilize the phosphonic acid group .
  • Key Characterization : Confirm purity via 1H NMR^{1}\text{H NMR} (e.g., δ 8.3 ppm for purine protons) and 31P NMR^{31}\text{P NMR} (δ 18–22 ppm for phosphonate) .

Q. How do reaction conditions influence the stereochemical outcome of the phosphonate linkage?

  • Methodological Answer:

  • Stereocontrol : Use chiral auxiliaries (e.g., (R)- or (S)-configured starting materials) to direct stereochemistry at the propan-2-yloxy center .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the purine nitrogen, improving coupling efficiency .
  • Temperature : Reactions conducted at 0–5°C minimize racemization, while room temperature accelerates silyl group removal .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in yields during phosphonate-purine coupling?

  • Methodological Answer:

  • Contradiction Analysis : Lower yields (e.g., 56% vs. 80%) may arise from incomplete deprotection of silyl groups or competing hydrolysis. Monitor intermediates via 31P NMR^{31}\text{P NMR} to identify phosphonite-to-phosphonate oxidation side products .
  • Mitigation : Optimize HCl concentration during deprotection and use scavengers (e.g., propylene oxide) to neutralize excess acid .

Q. How does the compound interact with P2Y purinergic receptors, and what experimental models validate this?

  • Methodological Answer:

  • Theoretical Framework : The phosphonate group mimics phosphate moieties in ATP, enabling competitive binding to P2Y receptors .
  • In Vitro Assays : Use HEK293 cells transfected with P2Y receptors. Measure cAMP or calcium flux to quantify antagonism (IC50_{50} values) .
  • Structural Analysis : Molecular docking studies (e.g., AutoDock Vina) can predict binding poses using the compound’s 3D structure (from ) .

Q. What computational methods predict the hydrate form’s stability under physiological conditions?

  • Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate water interactions with the phosphonic acid group using AMBER or GROMACS. Assess hydrogen-bond networks around the hydrate .
  • Thermodynamic Analysis : Calculate free energy differences (ΔG) between anhydrous and hydrated forms via DFT (e.g., Gaussian 09) .

Methodological Design Questions

Q. How to design derivatives with enhanced enzymatic resistance while retaining activity?

  • Methodological Answer:

  • Backbone Modifications : Replace the propan-2-yloxy group with cyclopropyl or fluorinated analogs to sterically hinder phosphatase cleavage .
  • Protecting Groups : Use Boc instead of Fmoc for improved stability in biological matrices .
  • Validation : Test stability in human plasma (37°C, 24h) and compare half-lives via LC-MS .

Q. What strategies resolve spectral overlaps in 1H NMR^{1}\text{H NMR} analysis of the purine-phosphonate conjugate?

  • Methodological Answer:

  • 2D NMR : Use HSQC to correlate purine C-H bonds (δ 7.5–8.5 ppm) and 13C^{13}\text{C} shifts (120–150 ppm) .
  • Isotopic Labeling : Synthesize 15N^{15}\text{N}-labeled purine to simplify splitting patterns in 1H-15N HMBC^{1}\text{H-}^{15}\text{N HMBC} .

Theoretical and Framework-Based Questions

Q. How to align studies on this compound with the "enzyme-prodrug" conceptual framework?

  • Methodological Answer:

  • Hypothesis : The phosphonate acts as a prodrug, activated by alkaline phosphatase to release a cytotoxic purine analog.
  • Experimental Design :
  • Step 1 : Treat cell lines (e.g., HepG2) with the compound and measure active metabolite levels via LC-MS/MS .
  • Step 2 : Knock down phosphatase expression (CRISPR/Cas9) to confirm activation dependency .

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